N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE
Beschreibung
N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE is a complex organic compound that features a triazole ring, a thiophene ring, and an acetyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups and heterocyclic rings makes it a versatile molecule for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
353760-33-5 |
|---|---|
Molekularformel |
C22H20N4O2S |
Molekulargewicht |
404.5g/mol |
IUPAC-Name |
N-[4-(5-acetyl-2-phenyl-3-thiophen-2-yl-3H-1,2,4-triazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H20N4O2S/c1-15(27)21-24-26(19-7-4-3-5-8-19)22(20-9-6-14-29-20)25(21)18-12-10-17(11-13-18)23-16(2)28/h3-14,22H,1-2H3,(H,23,28) |
InChI-Schlüssel |
ULQBFWAFHAYSPN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(N1C2=CC=C(C=C2)NC(=O)C)C3=CC=CS3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)C1=NN(C(N1C2=CC=C(C=C2)NC(=O)C)C3=CC=CS3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the thiophene ring, and the acetylation of the phenyl group. Common synthetic methods include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Thiophene Introduction: Incorporation of the thiophene ring via condensation reactions.
Acetylation: Introduction of the acetyl group using acetyl chloride or acetic anhydride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in biological processes such as cell signaling, metabolism, and gene expression.
Pathways: Modulation of pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide: A simpler analog with analgesic and antipyretic properties.
Thiophene Derivatives: Compounds with similar thiophene rings, used in medicinal chemistry and material science.
Triazole Derivatives: Molecules with triazole rings, known for their antifungal and antimicrobial activities.
Uniqueness
N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE is unique due to its combination of functional groups and heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
